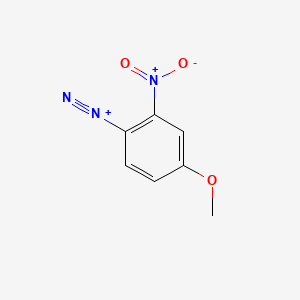

4-Methoxy-2-nitrobenzenediazonium

描述

Historical Context and Evolution of Diazonium Salt Chemistry

The journey of diazonium salts began in 1858 with their discovery by the German chemist Peter Griess. numberanalytics.comwikipedia.orgwikipedia.org Griess's initial work involved the diazotization of aromatic amines, a process that forms the foundation of diazonium salt chemistry. wikipedia.orgdrugfuture.comnih.gov This discovery was a landmark in organic chemistry, paving the way for the development of the vast field of azo dyes. nih.govbritannica.comgettyimages.com The initial structural proposals for diazonium salts were debated, with the currently accepted structure, which acknowledges their salt-like nature, being proposed by C.W. Blomstrand in 1869. nih.gov Over the years, the understanding of their reactivity has evolved, leading to the development of numerous synthetic methodologies that are now fundamental in organic chemistry. numberanalytics.com

The process of forming diazonium compounds, known as diazotization, typically involves the reaction of a primary aromatic amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C). wikipedia.orgncert.nic.inmasterorganicchemistry.com The instability of many diazonium salts necessitates their immediate use in subsequent reactions. wikipedia.orgbritannica.com

Significance of Substituted Benzenediazonium (B1195382) Salts in Synthetic Transformations

The utility of benzenediazonium salts lies in the excellent leaving group ability of the dinitrogen molecule (N₂), which is thermodynamically very stable. libretexts.org This property allows for the replacement of the diazonium group with a wide variety of substituents, providing access to a diverse range of aromatic compounds that are often difficult to synthesize through other means. unacademy.comunacademy.combyjus.com

Key transformations involving substituted benzenediazonium salts include:

Sandmeyer Reactions: These reactions, catalyzed by copper(I) salts, allow for the introduction of halides (–Cl, –Br) and cyano (–CN) groups. masterorganicchemistry.com

Schiemann Reaction: This reaction facilitates the synthesis of aryl fluorides through the thermal decomposition of diazonium tetrafluoroborates. libretexts.org

Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid to introduce halides.

Replacement by a Hydroxyl Group: Heating an aqueous solution of a diazonium salt results in the formation of a phenol (B47542). wikipedia.org

Azo Coupling: Diazonium salts act as electrophiles in reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds, which are the basis of many synthetic dyes. libretexts.orgunacademy.com

These reactions highlight the power of diazonium salts in expanding the toolkit of synthetic organic chemists for the construction of complex and polysubstituted aromatic systems. acs.orglibretexts.org

Overview of 4-Methoxy-2-nitrobenzenediazonium in Academic Research

This compound is a specific substituted benzenediazonium salt that has found applications in various areas of academic research. Its structure, featuring both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group, imparts unique reactivity.

This compound is typically synthesized through the diazotization of 4-methoxy-2-nitroaniline (B140478). The process involves dissolving the aniline (B41778) in a mixture of water and concentrated sulfuric acid, followed by the addition of sodium nitrite at low temperatures. The resulting diazonium ion is a potent electrophile and can participate in a variety of coupling and substitution reactions.

Recent research has explored the use of this compound as a diazonium-transfer agent for primary arylamines. oup.com This method allows for the deaminative iodination and arylation of arylamines without the need for their direct diazotization, offering a practical alternative synthetic route. oup.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2-methoxy-4-nitrobenzenediazonium (B1210940) |

| Molecular Formula | C₇H₆N₃O₃⁺ |

| Molecular Weight | 180.14 g/mol |

| CAS Number | 27761-26-8 |

Data sourced from PubChem. nih.gov

Table 2: Comparison of Substituted Benzenediazonium Salts in Specific Applications

| Compound | Application | Key Finding |

| 4-Methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) | Indole Synthesis | Reacts with iodocyclohexane (B1584034) derivatives to form tetrahydrocarbazoles in high yields (73–97%). |

| 4-Nitrobenzenediazonium (B87018) tetrafluoroborate | SWCNT Functionalization | Creates deeper electronic traps in single-walled carbon nanotubes compared to methoxy-substituted analogs. |

Data sourced from a study on substituted diazonium salts.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methoxy-2-nitrobenzenediazonium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIJZOTYFAEPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864478 | |

| Record name | Benzenediazonium, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-25-9 | |

| Record name | 4-Methoxy-2-nitrobenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27165-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 4-methoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027165259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-nitrobenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 2 Nitrobenzenediazonium

Classical Diazotization Routes from Substituted Anilines

The traditional and most direct method for preparing 4-methoxy-2-nitrobenzenediazonium involves the diazotization of its corresponding aniline (B41778) precursor.

Preparation from 4-Methoxy-2-nitroaniline (B140478) Precursors

The standard synthesis involves the reaction of 4-methoxy-2-nitroaniline with a nitrosating agent in a strongly acidic aqueous medium. organic-chemistry.org Typically, sodium nitrite (B80452) (NaNO₂) is added slowly to a solution or suspension of the aniline in an acid like hydrochloric acid or sulfuric acid. Maintaining a low temperature, generally between 0 and 5°C, is critical throughout the addition process to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures. The reaction generates nitrous acid in situ, which then reacts with the primary aromatic amine to form the diazonium cation.

CH₃OC₆H₃(NO₂)NH₂ + NaNO₂ + 2HX → [CH₃OC₆H₃(NO₂)N₂]⁺X⁻ + NaX + 2H₂O

This process yields an aqueous solution of the diazonium salt, which can be used directly in subsequent reactions or isolated as a more stable salt.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4-Methoxy-2-nitroaniline | The direct precursor containing the required aromatic structure. |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ. |

| Acidic Medium | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Provides the necessary protons and acts as a solvent for the amine salt. |

| Temperature | 0–5 °C | Crucial for maintaining the stability of the diazonium salt and preventing decomposition. |

| Product | Aqueous solution of this compound salt | Can be used directly or isolated. |

Influence of Counter Anions on Salt Formation (e.g., Tetrafluoroborate (B81430), Chloride, Zincate)

The stability and isolability of arenediazonium salts are highly dependent on the nature of the counter-anion (X⁻). whiterose.ac.ukresearchgate.net

Chloride (Cl⁻) : When hydrochloric acid is used for diazotization, the resulting this compound chloride is typically formed in solution. nih.gov While suitable for immediate use in subsequent reactions like Sandmeyer or azo coupling, diazonium chlorides are generally not stable enough for isolation and long-term storage, as they can be explosive in the solid state.

Tetrafluoroborate (BF₄⁻) : The tetrafluoroborate salt is the most common choice for isolating diazonium compounds. whiterose.ac.uk Adding tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate to the reaction mixture precipitates the diazonium tetrafluoroborate. These salts are significantly more thermally stable and less shock-sensitive than their chloride counterparts, allowing them to be filtered, dried, and stored for extended periods at low temperatures. researchgate.netrsc.org This enhanced stability is attributed to the large, non-nucleophilic nature of the BF₄⁻ anion, which forms a more stable crystal lattice.

Other Anions : While chloride and tetrafluoroborate are common, other anions can also be used to confer stability. Tosylates (p-toluenesulfonates), for instance, have been shown to form unusually stable and easy-to-handle arenediazonium salts due to stabilizing interactions between the tosylate oxygen atoms and the diazonium group. organic-chemistry.org Although less commonly cited for this specific compound, zincate (ZnCl₃⁻ or ZnCl₄²⁻) double salts have historically been used to precipitate and stabilize diazonium salts, often improving yields in subsequent coupling reactions.

The choice of counter-anion is therefore a critical decision based on whether the diazonium salt is to be used immediately in situ or isolated for later use.

Advanced and Green Synthesis Approaches

Recent innovations in chemical synthesis have led to the development of more efficient and environmentally benign methods for preparing diazonium salts.

One-Pot Deacetylation/Diazotization Protocols

While not widely documented specifically for this compound, one-pot procedures that combine deprotection and diazotization are a recognized advanced synthetic strategy. Thionyl chloride, for example, has been used for the efficient deacylation of N-arylacetamides under anhydrous conditions. researchgate.net Conceptually, a one-pot process could involve the hydrolysis of the precursor N-(4-methoxy-2-nitrophenyl)acetamide followed by in situ diazotization without isolating the intermediate aniline. Such a protocol would reduce the number of workup and purification steps, saving time, and reducing solvent waste, thereby aligning with the principles of green chemistry.

Catalytic and Reagent-Controlled Synthetic Innovations

A significant advancement in the synthesis of diazonium salt precursors involves the use of continuous flow reactors. The synthesis of the precursor, 4-methoxy-2-nitroaniline, can be performed in a continuous flow system, which offers superior heat and mass transfer, enhanced safety, and higher yields compared to traditional batch processes. This high-purity precursor can then be directly coupled with a subsequent diazotization step, also in a continuous flow setup. This integration minimizes the handling of intermediates and allows for safer control over the potentially hazardous diazotization reaction.

Furthermore, alternative diazotizing agents like tert-butyl nitrite (tBuONO) can be employed, often under milder, non-aqueous conditions. thieme-connect.de One-pot methods using tBuONO have been developed for the synthesis of azo compounds directly from anilines without strong acids, showcasing modern reagent-controlled innovations. researchgate.net

Isolation and Purification Techniques for this compound Salts

The isolation of this compound is almost exclusively performed by converting it into a stable salt, most commonly the tetrafluoroborate.

A general procedure for isolation is as follows:

The initial diazotization is carried out in an aqueous acidic medium at 0-5 °C.

A solution of 50% hydrofluoroboric acid (HBF₄) is added to the cold diazonium salt solution. rsc.org

This causes the precipitation of this compound tetrafluoroborate, which is less soluble in the reaction medium.

The resulting solid precipitate is collected by filtration. rsc.org

The filter cake is then washed with cold solvents, such as diethyl ether or isopropanol, to remove residual acid and other impurities. rsc.org

Finally, the purified salt is dried under vacuum at a controlled, low temperature to prevent thermal decomposition. rsc.org

The purity of the isolated salt can be confirmed using techniques such as HPLC and elemental analysis. This procedure yields a solid diazonium salt that is stable enough for storage and subsequent use in various synthetic applications.

Reactivity and Reaction Mechanisms of 4 Methoxy 2 Nitrobenzenediazonium

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 4-Methoxy-2-nitrobenzenediazonium involve the displacement of the excellent leaving group, dinitrogen gas (N₂), by a nucleophile. This process allows for the introduction of a wide range of functional groups onto the aromatic ring.

Displacement of the Diazonium Group by Halides

The replacement of the diazonium group by halides, such as chloride and bromide, is a common transformation. These reactions, often facilitated by copper(I) salts in what is known as the Sandmeyer reaction, provide a reliable method for the synthesis of aryl halides. The general scheme for this reaction is as follows:

Ar-N₂⁺ + X⁻ → Ar-X + N₂

Where Ar represents the 4-methoxy-2-nitrophenyl group and X⁻ is a halide ion. The use of copper(I) halides is crucial for the efficiency of the reaction.

Formation of Hydroxyl and Cyano Derivatives

Similarly, the diazonium group can be substituted by a hydroxyl (-OH) group or a cyano (-CN) group. The introduction of a hydroxyl group is typically achieved by heating the diazonium salt in an aqueous acidic solution. This reaction provides a pathway to phenolic compounds.

The synthesis of aryl nitriles (compounds containing a -CN group) is accomplished through the reaction of the diazonium salt with a cyanide salt, often copper(I) cyanide. This reaction is another variant of the Sandmeyer reaction.

Electrophilic Aromatic Coupling Reactions

In these reactions, the this compound ion acts as an electrophile and attacks electron-rich aromatic compounds. This process, known as azo coupling, is fundamental to the synthesis of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). wikipedia.org

Azo Coupling with Phenols, Naphthols, and Aromatic Amines

This compound readily couples with activated aromatic rings such as those in phenols, naphthols, and aromatic amines. wikipedia.org The reaction with phenols and naphthols is typically carried out under mildly alkaline conditions, which deprotonates the hydroxyl group to form a more strongly activating phenoxide or naphthoxide ion. wikipedia.org Aromatic amines, being sufficiently activated, can couple with the diazonium salt under neutral to slightly acidic conditions. wikipedia.org

For instance, the coupling of this compound with phenol (B47542) would proceed as follows:

(CH₃O)(NO₂)C₆H₃-N₂⁺ + C₆H₅OH → (CH₃O)(NO₂)C₆H₃-N=N-C₆H₄-OH + H⁺

The resulting azo compounds are often intensely colored due to the extended conjugated system created by the azo linkage between the two aromatic rings. wikipedia.org

Stereochemical and Regioselective Considerations in Coupling

Azo coupling reactions are subject to steric and electronic effects that dictate the position of the incoming diazonium group on the aromatic ring of the coupling partner. The coupling generally occurs at the para position to the activating group (e.g., -OH, -NH₂) if it is available. wikipedia.orgyoutube.com If the para position is blocked, the coupling will occur at one of the ortho positions, although this is often slower due to steric hindrance. wikipedia.orgyoutube.com

The electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the this compound ion itself influence its electrophilicity and, consequently, its reactivity in coupling reactions. The nitro group enhances the electrophilic character of the diazonium ion, making it more reactive.

Reductive Transformations

The diazonium group of this compound can be reduced to a hydrazine (B178648) derivative. libretexts.org Mild reducing agents such as sodium bisulfite or stannous chloride are typically employed for this transformation. libretexts.org This reaction provides a route to substituted arylhydrazines, which are valuable intermediates in organic synthesis.

Interactive Data Table: Reactions of this compound

| Reaction Type | Substrate/Reagent | Product Type | Key Conditions |

| Nucleophilic Substitution | Halide ions (Cl⁻, Br⁻) | Aryl Halides | Copper(I) salts (Sandmeyer reaction) |

| Nucleophilic Substitution | Water/Acid | Phenols | Heating |

| Nucleophilic Substitution | Cyanide ion (CN⁻) | Aryl Nitriles | Copper(I) cyanide |

| Electrophilic Coupling | Phenols, Naphthols | Azo Compounds | Mildly alkaline |

| Electrophilic Coupling | Aromatic Amines | Azo Compounds | Neutral to slightly acidic |

| Reduction | Sodium bisulfite, SnCl₂ | Arylhydrazines | Mild reducing conditions |

Reduction to Corresponding Arylamines

The reduction of diazonium salts is a fundamental transformation in organic synthesis, providing a route to arenes through hydrodediazoniation or to arylhydrazines. In the case of this compound, reduction leads to the formation of the corresponding arylamine, 4-methoxy-2-nitroaniline (B140478). This process, known as hydrodediazoniation, involves the replacement of the diazonium group (-N₂⁺) with a hydrogen atom.

The parent amine, 4-methoxy-2-nitroaniline, is itself a product of a multi-step synthesis, often starting from 4-methoxyaniline. The reduction of the diazonium salt back to this amine is a key reaction, often studied in the context of removing an amino group that was temporarily used to direct other substitutions on the aromatic ring.

| Reactant | Product | Reaction Type |

| This compound | 4-Methoxy-2-nitroaniline | Reduction (Hydrodediazoniation) |

Mechanistic Insights into Radical-Mediated Reductions (e.g., Hypophosphorous Acid)

The reduction of arenediazonium salts using hypophosphorous acid (H₃PO₂) is a well-established method for hydrodediazoniation that proceeds through a free radical chain mechanism. acs.org This reaction is particularly useful for replacing an amino group with hydrogen on an aromatic ring. While the general mechanism is widely accepted, the specific application to this compound follows this established pathway.

The mechanism is initiated by the formation of an aryl radical from the diazonium salt. This initiation can be spontaneous or catalyzed by trace amounts of transition metals. The key steps are as follows:

Initiation: The diazonium ion, [Ar-N₂]⁺, abstracts an electron from a suitable donor (or through thermal decomposition) to form an aryl radical (Ar•) and nitrogen gas (N₂).

Propagation:

The newly formed aryl radical (Ar•) abstracts a hydrogen atom from hypophosphorous acid (H₃PO₂), yielding the reduced arene (Ar-H) and a phosphorus-centered radical, [H₂PO₂]•.

This phosphorus radical then donates an electron to another diazonium ion ([Ar-N₂]⁺), regenerating the aryl radical (Ar•) and forming a phosphonium (B103445) species, which subsequently reacts with water.

Termination: The chain reaction is terminated by the combination of two radical species.

This chain reaction mechanism explains the efficiency of the reduction process. acs.org The presence of radical scavengers can inhibit the reaction, providing evidence for this mechanistic pathway. The application of this method allows for the clean conversion of this compound to 4-methoxy-2-nitrobenzene.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Arenediazonium salts, including this compound, are attractive coupling partners due to their high reactivity, which often allows for reactions to proceed under mild conditions. fishersci.co.uk

Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.orgyoutube.com Arenediazonium salts have emerged as effective alternatives to organic halides in this reaction. fishersci.co.uk

In the context of this compound, it can be coupled with various arylboronic acids to synthesize unsymmetrical biaryls. The catalytic cycle generally involves three main steps: libretexts.orgyoutube.com

Oxidative Addition: A Pd(0) catalyst adds to the arenediazonium salt, leading to the loss of N₂ gas and the formation of an arylpalladium(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the arylpalladium(II) complex from the organoboron reagent, a process typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.

A study demonstrated the coupling of 4-methoxy-2-nitroaniline (the precursor to the diazonium salt) with 4-methoxybenzeneboronic acid, highlighting the utility of this framework in Suzuki-Miyaura reactions. researchgate.net The use of the diazonium salt directly offers advantages such as milder reaction conditions and avoiding the use of halide intermediates. fishersci.co.uk

| Reaction Component 1 | Reaction Component 2 | Catalyst System | Product Type |

| This compound | Arylboronic Acid | Pd(0) / Base | Unsymmetrical Biaryl |

Other Metal-Catalyzed Cross-Couplings

Beyond the Suzuki-Miyaura reaction, this compound can potentially participate in a variety of other metal-catalyzed cross-coupling reactions. These methods are staples in modern organic synthesis for constructing complex molecular architectures. mdpi.comresearchgate.net The high reactivity of the diazonium group makes it a suitable electrophile for these transformations.

Examples of other potential cross-coupling reactions include:

Heck Reaction: Palladium-catalyzed coupling with alkenes to form substituted alkenes.

Sonogashira Reaction: Palladium- and copper-catalyzed coupling with terminal alkynes to yield aryl alkynes.

Stille Reaction: Palladium-catalyzed coupling with organostannanes.

Negishi Reaction: Palladium- or nickel-catalyzed coupling with organozinc reagents.

These reactions expand the synthetic utility of this compound, allowing for its incorporation into a wide range of organic structures. chempedia.info The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. mdpi.com

Diazonium-Transfer Reactions

Formation and Tautomerism of 1,3-Diaryltriazenes

This compound (referred to as 2-methoxy-4-nitrobenzenediazonium (B1210940) in some literature) serves as a practical agent for diazonium-transfer reactions, particularly in the synthesis of 1,3-diaryltriazenes. oup.com These compounds are formed by the reaction of the diazonium salt with primary arylamines. oup.com

The resulting 1,3-diaryltriazenes, which contain the 4-methoxy-2-nitrophenyl group, exhibit interesting tautomerism. oup.com Structural analysis has shown that they predominantly exist as the "azo-transfer" tautomer. In this form, the 4-methoxy-2-nitrophenyl group is attached to the saturated nitrogen atom of the triazene (B1217601) linkage. A key feature of this tautomer is an intramolecular hydrogen bond between the oxygen of the 2-methoxy group and the N-H proton of the triazene moiety. oup.com

This specific tautomeric preference is significant because it facilitates the use of the diazonium salt as a transfer agent. The 1,3-diaryltriazene can be used in subsequent reactions, such as deaminative iodination or arylation of the primary arylamine, without needing to directly diazotize the often sensitive arylamine itself. oup.com After the desired transformation, the starting 2-methoxy-4-nitroaniline (B147289) can often be recovered. oup.com

Applications as Diazonium-Transfer Agents for Deaminative Functionalization

This compound and its related salts serve as effective diazonium-transfer agents. This functionality is particularly valuable in deaminative functionalization reactions, where a primary amine group is replaced with another functional group. The process allows for the transformation of primary arylamines without the need for direct diazotization of the target amine, which can be advantageous when the substrate is sensitive or incompatible with diazotization conditions.

In this role, the this compound ion acts as an electrophile, facilitating the transfer of its diazonium group to a nucleophilic substrate, such as a primary arylamine. This transfer typically proceeds through the formation of a 1,3-diaryltriazene intermediate. Subsequent cleavage of this intermediate releases the more stable 4-methoxy-2-nitroaniline and generates the desired new diazonium salt from the target amine. This newly formed diazonium salt can then undergo various transformations, such as deaminative iodination or arylation, to yield the final functionalized product. The presence of electron-withdrawing groups, like the nitro group on the benzene (B151609) ring, enhances the electrophilicity of the diazonium ion, making it a practical reagent for these transfer reactions.

Decomposition and Stability Mechanisms

The stability of this compound is a critical factor in its application and is highly influenced by its environment. Its decomposition can proceed through distinct mechanistic pathways, primarily homolytic or heterolytic cleavage of the carbon-nitrogen bond.

The rate of decomposition (dediazoniation) of this compound is quantitatively assessed through kinetic studies. These investigations typically employ methods like UV-Vis spectrophotometry to monitor the disappearance of the diazonium ion over time, allowing for the calculation of rate constants (k) and half-lives (t½).

Kinetic data reveal a strong dependence on the reaction medium, including the solvent system and its acidity. For analogous arenediazonium ions, kinetic plots of the observed rate constant versus acidity often show a characteristic 'S'-shaped curve. This indicates a shift between two competing reaction mechanisms as the conditions change. At very high or very low acidities, the rate constant tends to plateau, while a transitional phase is observed at intermediate acidities. This complex behavior highlights the shift between the dominant decomposition pathways.

Table 1: Influence of Medium on Dediazoniation Kinetics (Conceptual)

| Parameter | Condition | Observed Kinetic Behavior | Primary Mechanism |

|---|---|---|---|

| Acidity | Highly Acidic (e.g., pH < 3) | Rate constant is high and plateaus. | Heterolytic Cleavage |

| Acidity | Intermediate Acidity | Rate constant changes significantly with pH (S-shaped curve). | Competition between Heterolytic and Homolytic Pathways |

| Acidity | Neutral/Basic (e.g., pH > 7) | Rate of hydrolysis dominates. | Hydrolysis |

| Solvent | Pure Aqueous | Favors heterolytic pathway. | Heterolytic Cleavage |

| Solvent | Aqueous Alcohol (e.g., MeOH/H₂O) | Can favor homolytic pathway, dependent on alcohol concentration. | Homolytic Cleavage |

This table is a conceptual representation based on studies of similar arenediazonium ions.

The competition between homolytic and heterolytic dediazoniation is dictated by several experimental factors.

Solvent: In a purely aqueous, highly acidic medium, the decomposition of this compound proceeds primarily through heterolytic cleavage . This pathway involves the direct breaking of the C-N bond where the nitrogen molecule retains the bonding electrons, generating a highly reactive aryl cation and dinitrogen gas. In contrast, the presence of a nucleophilic solvent, such as methanol (B129727) (MeOH) in aqueous mixtures, can promote a homolytic cleavage mechanism. The dominance of the homolytic pathway increases with the concentration of the alcohol.

Acidity: The pH of the solution is a critical determinant of the reaction pathway. Under strongly acidic conditions (pH < 3), the heterolytic mechanism is favored. As the acidity decreases, the conditions become more favorable for the formation of transient intermediates that lead to homolytic cleavage. In neutral or basic environments (pH > 7), hydrolysis to form 4-methoxy-2-nitrophenol (B75764) becomes the dominant decomposition route.

Temperature: Increasing the temperature generally accelerates the rate of dediazoniation for both pathways. Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition temperatures. While specific kinetic data for the effect of temperature on the homolytic/heterolytic balance of this specific compound are not detailed, it is a key variable that must be controlled to ensure predictable reactivity and stability.

Table 2: Conditions Influencing Cleavage Pathway

| Cleavage Type | Favored By | Key Intermediates | Typical Products |

|---|---|---|---|

| Heterolytic | High acidity (pH < 3), Purely aqueous polar solvents | Aryl Cation (Ar⁺) | Phenols (from reaction with H₂O) |

| Homolytic | Presence of nucleophilic solvents (e.g., MeOH), Intermediate acidity | Diazo Ether (Ar-N=N-OR), Aryl Radical (Ar•) | Reduction products (e.g., arenes), Ether products (from reaction with alcohol) |

The mechanistic pathway of dediazoniation is defined by the short-lived, transient intermediates that are formed.

Diazo Ethers: In alcohol-containing media like methanol/water mixtures, the arenediazonium ion (ArN₂⁺) can exist in equilibrium with a transient diazo ether (Ar-N=N-OR). This species is formed by the nucleophilic attack of the alcohol on the diazonium ion. The formation of this diazo ether is a crucial step that initiates the homolytic decomposition pathway.

Aryl Radicals: The homolytic pathway proceeds via the decomposition of the diazo ether or through a direct single-electron transfer, leading to the formation of an aryl radical (Ar•) and a nitrogen molecule. These highly reactive radicals can then abstract a hydrogen atom from the solvent or participate in other radical reactions.

Aryl Cations: The heterolytic pathway, dominant in strongly acidic aqueous solutions, involves the direct fragmentation of the C-N bond to produce an aryl cation (Ar⁺) and a molecule of nitrogen gas. This carbocation is an extremely reactive electrophile that is quickly trapped by nucleophiles present in the medium, such as water, to form the corresponding phenol.

Advanced Applications of 4 Methoxy 2 Nitrobenzenediazonium in Chemical Science

Role in Complex Organic Synthesis

The reactivity of the diazonium group, combined with the electronic effects of the methoxy (B1213986) and nitro substituents, allows 4-Methoxy-2-nitrobenzenediazonium to be a key intermediate in the synthesis of a wide array of organic compounds.

Building Blocks for Polysubstituted Aromatic Systems

This compound is an important precursor for creating polysubstituted aromatic systems. The diazonium group can be readily replaced by a variety of substituents through reactions such as Sandmeyer-type reactions, which introduce halides or other groups with the aid of copper catalysts. This allows for the precise installation of functional groups onto the aromatic ring that would be difficult to achieve through other synthetic routes. The presence of the methoxy and nitro groups further directs the regioselectivity of these and subsequent reactions, enabling the construction of highly functionalized aromatic compounds. These polysubstituted aromatic systems are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.

Precursors for Heterocyclic Compounds

The electrophilic nature of the diazonium ion in this compound facilitates its use in the synthesis of various heterocyclic compounds. Through coupling reactions with suitable nucleophiles, a range of heterocyclic rings can be constructed. For instance, reaction with thiols can lead to the formation of benzothiazole (B30560) scaffolds. The resulting heterocyclic compounds often exhibit significant biological activity and are explored as potential therapeutic agents. The ability to generate such complex structures from a relatively simple starting material highlights the synthetic utility of this diazonium salt.

Material Science and Surface Functionalization

The high reactivity of diazonium salts makes them excellent candidates for modifying the surfaces of various materials. This functionalization can dramatically alter the material's properties, opening up new applications in electronics, sensing, and catalysis.

Grafting on Carbon-Based Nanomaterials (e.g., Graphene, Carbon Nanotubes)

This compound has been successfully used to functionalize carbon-based nanomaterials like graphene and carbon nanotubes (CNTs). This process, known as grafting, involves the covalent attachment of the aryl group from the diazonium salt onto the surface of the nanomaterial. This modification can enhance the dispersibility of these materials in various solvents, which is a significant challenge in their processing and application. Furthermore, the introduced functional groups can serve as anchor points for further chemical modifications or as active sites for sensing and catalysis. For example, grafting diazonium salts onto CNTs has been shown to inhibit the growth of bacteria like Escherichia coli, suggesting potential applications in antimicrobial coatings. Research has shown that the incorporation of CNTs can control the rheological properties of polymer solutions and increase the conductivity of insulating matrices. mdpi.com

Modification of Metal Oxide Surfaces (e.g., TiO₂, CeO₂, MoS₂)

The surface properties of metal oxides such as titanium dioxide (TiO₂), cerium dioxide (CeO₂), and molybdenum disulfide (MoS₂) can be tailored using this compound. The diazonium salt can react with the metal oxide surface, leading to the formation of a covalently bound organic layer. This surface modification can influence the electronic properties of the metal oxide, which is particularly relevant for applications in photocatalysis and solar cells. By altering the surface energy and chemical reactivity, this functionalization can also improve the interface between the metal oxide and other materials in composite systems.

Formation of Molecular Junctions and Thin Films for Electronic Devices

This compound plays a role in the fabrication of molecular electronic devices. By electrochemically reducing the diazonium salt, it is possible to form thin films and single-molecule junctions between conductive surfaces, such as gold electrodes. nih.gov This process creates a direct, covalent carbon-gold bond, which offers greater stability compared to other anchoring chemistries. nih.gov The electronic properties of the resulting molecular junction are influenced by the structure of the grafted molecule. This technique allows for the precise control over the formation of molecular-scale electronic components, which is a key goal in the field of nanotechnology. Studies have shown that multilayer films can be formed, and the thickness of these films can be controlled by the experimental conditions. nih.gov

Analytical Chemistry Reagents and Probes

The reactive nature of the diazonium group in this compound allows for its use in the development of analytical reagents and probes, particularly for chromatographic and spectrophotometric methods.

Derivatization for Chromatographic Analysis

While direct applications of this compound as a derivatization reagent for High-Performance Liquid Chromatography (HPLC) are not extensively documented in readily available literature, the principle of using diazonium salts for this purpose is well-established. Derivatization is a technique used in chromatography to convert an analyte into a product that is more easily detectable or has better separation characteristics. The precursor to our compound of interest, 2-Methoxy-4-nitroaniline (B147289), and its azo dye derivatives have been successfully analyzed using reverse-phase HPLC. sielc.comsielc.com This suggests that analytes capable of reacting with this compound, such as phenols and amines, could be derivatized to form colored or fluorescent azo dyes, which can then be quantified using a UV-Vis or fluorescence detector in an HPLC system.

The derivatization reaction would involve the coupling of the diazonium salt with the target analyte. For instance, phenolic compounds would react to form stable and colored azo compounds, enhancing their detectability at specific wavelengths. This approach would be particularly beneficial for the analysis of complex mixtures where the underivatized analytes may have poor chromatographic retention or lack a suitable chromophore for UV detection.

Table 1: Chromatographic Analysis of Related Compounds

| Compound | Chromatographic Method | Mobile Phase | Detection | Reference |

| 2-Methoxy-4-nitroaniline | Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com |

| 2-Methoxy-4-[(4-nitrophenyl)azo]aniline | Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | UV | sielc.com |

Reagents for Spectrophotometric Quantification

A significant application of this compound lies in its use as a reagent for the spectrophotometric quantification of various analytes. The diazonium salt, often referred to by its commercial name Fast Red B salt, reacts with phenolic compounds and other aromatic molecules to produce intensely colored azo dyes. aatbio.comsigmaaldrich.comscbt.comchemicalbook.com The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the concentration of the analyte.

A notable example is the spectrophotometric determination of the synthetic estrogen, ethinylestradiol. ufba.br In this method, 2-Methoxy-4-nitroaniline is diazotized in situ to form this compound, which then couples with ethinylestradiol in an alkaline medium. The resulting azo dye exhibits a maximum absorbance at a specific wavelength, allowing for the sensitive and selective quantification of the drug in pharmaceutical formulations. ufba.br The reaction is optimized for factors such as pH, reagent concentration, and reaction time to ensure maximum color development and stability.

Table 2: Spectrophotometric Determination of Ethinylestradiol

| Reagent | Analyte | Wavelength of Maximum Absorbance (λmax) | Application | Reference |

| Diazotized 2-Methoxy-4-nitroaniline | Ethinylestradiol | 487 nm | Quantification in oral contraceptives | ufba.br |

Triazene (B1217601) Chemistry for Synthetic Strategy

The reaction of this compound with amines leads to the formation of triazenes, a class of compounds with a diverse range of applications in synthetic organic chemistry, including their use as protecting groups and as linkers in solid-phase synthesis.

Applications as Protecting Groups for Amines

Triazenes have emerged as valuable protecting groups for amines due to their stability under a variety of reaction conditions and the mild conditions required for their cleavage. The formation of a triazene involves the coupling of a diazonium salt with a primary or secondary amine. nih.gov The resulting triazene effectively masks the reactivity of the amine group, allowing for chemical transformations on other parts of the molecule.

The use of this compound in this context is particularly interesting. Research has shown that 1,3-diaryltriazenes prepared from a 2-methoxy-4-nitrobenzenediazonium (B1210940) salt and primary arylamines exist as "azo-transfer" tautomers. nih.gov This tautomerism, influenced by the electronic properties of the substituted phenyl ring, can be exploited for subsequent synthetic manipulations. The stability of the triazene protecting group is generally high towards bases, organolithium reagents, and various oxidizing and reducing agents. nih.gov Cleavage of the triazene to regenerate the free amine can typically be achieved under mild acidic conditions. nih.gov

Table 3: Properties of Triazene Protecting Groups

| Protecting Group | Formation | Stability | Cleavage Conditions | Reference |

| Aryltriazene | Aryl diazonium salt + Amine | Stable to bases, organolithiums, oxidants, reductants | Mild acids | nih.govnih.gov |

| 2-Methoxy-4-nitrophenyl-diazenyl | This compound + Amine | Influenced by tautomerism | Mild acids | nih.gov |

Role as Linkers in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large libraries of compounds. A key component of SPOS is the linker, which tethers the substrate to an insoluble polymer support. Triazenes have been successfully employed as "traceless" linkers in solid-phase synthesis. acs.orgnih.govresearchgate.netebrary.net

The strategy involves attaching a substrate to a solid support via a triazene linkage. This is typically achieved by coupling a diazonium salt, such as this compound, to an amino-functionalized resin. researchgate.net The substrate, now attached to the solid support, can undergo a series of chemical reactions. A significant advantage of the triazene linker is its robustness, as it is stable to a wide range of reaction conditions. acs.org

After the desired synthetic transformations are complete, the product can be cleaved from the resin. A key feature of the triazene linker is that cleavage under mild acidic conditions regenerates the diazonium salt of the product and the amino-functionalized resin, which can often be recycled. acs.org The resulting diazonium salt can then be subjected to further reactions, or it can be reduced to yield the final product, effectively leaving no trace of the linker in the final molecule. This "traceless" nature is highly desirable in combinatorial chemistry and drug discovery. nih.gov

Table 4: Triazene Linkers in Solid-Phase Synthesis

| Linker Type | Formation | Key Features | Cleavage | Reference |

| Aryltriazene | Aryl diazonium salt + Amino-functionalized resin | Robust, stable to various reagents | Mild acidic conditions | acs.orgresearchgate.net |

| Traceless Triazene | Diazonium salt of substrate + Amino-functionalized resin | Allows for traceless cleavage of the product | Mild acid, followed by reduction | acs.orgresearchgate.net |

Spectroscopic and Analytical Characterization Methodologies for 4 Methoxy 2 Nitrobenzenediazonium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 4-Methoxy-2-nitrobenzenediazonium, providing detailed information about the hydrogen and carbon skeletal framework.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic and methoxy (B1213986) protons. The chemical shifts are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating methoxy group (-OCH₃), and the electron-withdrawing nitro (-NO₂) and diazonium (-N₂⁺) groups.

Aromatic protons that are positioned ortho and para to the strongly electron-withdrawing nitro group are expected to resonate at a lower field. Specifically, for this compound, three distinct signals are anticipated in the aromatic region of the spectrum. The proton adjacent to the nitro group would likely appear at the most downfield position, estimated to be in the δ 8.0–8.5 ppm range. The methoxy group's protons are anticipated to appear as a sharp singlet further upfield, typically around δ 3.8–4.2 ppm. rsc.org For comparison, the ¹H NMR spectrum of the related compound 4-methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) shows aromatic protons at δ 8.76 (d, 2H) and 7.54 (d, 2H), with the methoxy singlet at δ 4.17 ppm. rsc.org Another related structure, 1'-(dimethoxymethyl)-4'-nitrobenzene, displays its nitro-substituted benzene protons at δ 8.21 and 7.64 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (adjacent to -NO₂) | 8.0 - 8.5 | Doublet |

| Aromatic H | 7.5 - 8.0 | Doublet of Doublets |

| Aromatic H | 7.0 - 7.5 | Doublet |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet |

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The analysis of the ¹³C spectrum is crucial for confirming the positions of the substituents on the benzene ring. The spectrum will display signals for each unique carbon atom in the molecule.

The carbon atoms directly attached to the electron-withdrawing nitro and diazonium groups will be significantly deshielded and appear at a lower field. Conversely, the carbon attached to the electron-donating methoxy group will be shielded and appear at a higher field. For reference, the ¹³C NMR data for 4-methoxybenzenediazonium tetrafluoroborate shows signals at δ 169.9, 136.3 (2C), 117.6 (2C), 102.8, and 57.2 (methoxy carbon). rsc.org The presence of the additional nitro group at the C-2 position in this compound would further influence these shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-N₂⁺ | 115 - 125 |

| C-NO₂ | 145 - 155 |

| C-OCH₃ | 160 - 170 |

| C-H | 110 - 140 |

| C (quaternary) | 100 - 110 |

| Methoxy (-OCH₃) | 55 - 60 |

Advanced NMR Techniques for Structural Elucidation

While 1D NMR spectra provide fundamental data, complex structures often require advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. pitt.edu These experiments reveal correlations between nuclei through scalar or dipolar couplings. pitt.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is essential for assigning the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying the connectivity between substituent groups and the aromatic ring, for instance, by showing a correlation from the methoxy protons to the carbon atom at the C-4 position.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments detect spatial proximity between atoms. diva-portal.org This can be used to confirm the substitution pattern by observing through-space interactions, for example, between the methoxy protons and the proton at the C-3 or C-5 position on the ring.

These advanced methods, often used in combination, provide a comprehensive and detailed picture of the molecular structure, confirming the specific isomer and elucidating the full covalent framework. pitt.edudiva-portal.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The diazonium cation is characterized by a strong and sharp absorption band corresponding to the nitrogen-nitrogen triple bond (N≡N) stretching vibration. acs.org This peak is typically observed in the range of 2100–2300 cm⁻¹. More specifically, studies on various aryldiazonium salts have placed this characteristic absorption between 4.33 and 4.48 µm, which corresponds to approximately 2309-2232 cm⁻¹. acs.org

Other key functional groups also exhibit distinct IR absorptions:

Nitro Group (-NO₂): This group shows two strong stretching vibrations: an asymmetric stretch typically around 1520 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

Methoxy Group (-OCH₃): The C-O stretching vibration of the aryl ether linkage is expected in the region of 1200-1300 cm⁻¹.

In-situ FTIR spectroscopy can also be employed to monitor the formation of the diazonium salt from its corresponding aniline (B41778) precursor in real-time, allowing for the optimization of reaction conditions. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Diazonium (-N₂⁺) | N≡N stretch | 2100 - 2300 |

| Nitro (-NO₂) | Asymmetric stretch | ~1520 |

| Nitro (-NO₂) | Symmetric stretch | ~1350 |

| Methoxy (Ar-O-CH₃) | C-O stretch | 1200 - 1300 |

Raman Spectroscopy for Monitoring Molecular Structure and Surface Modifications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. The symmetric N≡N stretch of the diazonium group, which is a strong and characteristic band in the IR spectrum, also gives a strong signal in the Raman spectrum. For instance, the Raman spectrum of 4-nitrobenzenediazonium (B87018) tetrafluoroborate shows a prominent peak for the N≡N stretching vibration at 2310 cm⁻¹. researchgate.net

Raman spectroscopy is an exceptionally powerful tool for studying the covalent attachment of diazonium salts to surfaces, such as carbon or gold. documentsdelivered.commdpi.com When this compound is used to modify a surface, Raman spectroscopy can confirm the successful grafting and study the nature of the bond formed. Changes in the Raman spectrum, such as shifts in peak positions or the appearance of new bands (e.g., a metal-carbon bond vibration), provide direct evidence of surface modification. researchgate.net This makes Raman spectroscopy invaluable for characterizing the functionalization of materials like biosensors and nanoparticles with diazonium compounds. documentsdelivered.commdpi.com

Mass Spectrometry

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound and its related compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule with a high degree of confidence. For derivatives of diazonium salts, HRMS, often coupled with Electrospray Ionization (ESI), is used to confirm the successful synthesis and to identify the exact mass of the resulting ions. For instance, in the synthesis of aryl sulfonyl fluorides from diazonium salts, ESI-HRMS is employed to find the exact mass of the product ions, such as [M + H]⁺, confirming the molecular formula. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing thermally labile and polar molecules like diazonium salts. It allows for the observation of molecular ions with minimal fragmentation. ESI-MS has been successfully used to study the gas-phase complexation of diazonium ions and to characterize reaction products. acs.org For example, the ESI-MS analysis of a reaction mixture in the synthesis of 3-methoxybenzenesulfonyl fluoride (B91410) from the corresponding diazonium salt showed the [M + H]⁺ ion at the calculated mass, confirming the product's identity. nih.gov

Field Desorption/Ionization (FD/FI) represents another soft ionization method that is particularly useful for nonvolatile and thermally unstable compounds. wikipedia.org In FD, the analyte is applied directly to an emitter and ionized by a strong electric field, resulting in mass spectra with dominant molecular ions (M⁺) or protonated molecules ([M+H]⁺). wikipedia.org This technique is advantageous as it avoids the need for a primary beam to bombard the sample, thus minimizing fragmentation. wikipedia.orgnih.gov FD-MS can effectively analyze diazonium salts by desorbing preformed ions from the emitter surface into the gas phase. nih.gov The process can also proceed through field ionization, where nonpolar molecules are polarized and move to regions of high electric field strength for ionization. nih.gov Negative-ion FD has also been explored, which can be beneficial for studying anionic species. nih.gov

Table 1: Mass Spectrometry Data for Related Diazonium Salt Derivatives

| Compound | Ionization Mode | Observed Ion | Calculated m/z | Found m/z | Reference |

| Ethyl 4-(fluorosulfonyl)benzoate | ESI | [M + H]⁺ | 233.0284 | 233.0302 | nih.gov |

| 3-methoxybenzenesulfonyl fluoride | ESI | [M + H]⁺ | 191.0178 | 191.0181 | nih.gov |

Electrochemical Techniques

Electrochemical methods are pivotal in understanding the redox behavior of this compound and its application in surface modification.

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox properties of diazonium salts and for monitoring their electrochemical grafting onto electrode surfaces. The reduction of aryldiazonium salts, such as 4-nitrobenzenediazonium, on electrode surfaces like glassy carbon or gold typically shows characteristic reduction peaks. nih.govrsc.org The first CV cycle often reveals the reduction of the diazonium cation to form an aryl radical, which then covalently bonds to the electrode surface. mdpi.com Subsequent scans usually show a decrease in the reduction current, indicating the passivation of the electrode surface due to the formation of the grafted layer. rsc.orgmdpi.com

The concentration of the diazonium salt can influence the nature of the grafted layer, with studies on 4-carboxybenzenediazonium (B3187778) showing that the number of grafted layers is linearly dependent on the concentration. mdpi.com The scan rate also plays a crucial role; at high scan rates, a single reduction peak is often observed, while at lower scan rates, multiple peaks may appear. mdpi.com These studies provide insights into controlling the thickness and properties of the modified surfaces. The electrochemical grafting of this compound can be used for applications such as creating biosensor surfaces with enhanced sensitivity.

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to characterize the properties of modified electrode surfaces. nih.govrsc.org By applying a small sinusoidal voltage perturbation at different frequencies, EIS can probe the interfacial properties of the electrode, such as the charge transfer resistance (Rct). nih.govmdpi.com

When an electrode is modified by grafting with a diazonium salt, the formation of the organic layer typically leads to an increase in Rct, which can be used to monitor the modification process. EIS is valuable for characterizing the build-up of sensor layers and studying interactions at the surface. nih.gov For example, in the development of biosensors, EIS can detect the binding of target molecules to a surface modified with a diazonium salt derivative by observing changes in Rct. mdpi.com This technique provides a quantitative measure of the surface coverage and the barrier properties of the grafted film. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to characterize diazonium salts and their reaction products, such as azo dyes. hsu.ac.ir Aryl diazonium salts exhibit characteristic absorption bands in the UV-Vis region. researchgate.net For instance, para-methoxybenzenediazonium shows a distinct absorption spectrum in acetonitrile. nih.gov The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring. acs.org

The formation of azo compounds through the coupling of diazonium salts with other aromatic molecules results in intensely colored products with absorption maxima in the visible region, typically between 362–510 nm. hsu.ac.irresearchgate.net This property is the basis for their use as dyes. UV-Vis spectroscopy can be used to monitor the kinetics of diazonium salt decomposition or their coupling reactions. For example, kinetic studies can be performed by monitoring the change in absorbance at a specific wavelength over time.

Quantitative Analysis of Reaction Kinetics and Product Formation

The study of reaction kinetics for this compound is crucial for understanding its reactivity and for optimizing synthetic processes. UV-Vis spectrophotometry is a primary tool for this purpose. By monitoring the change in absorbance at a specific wavelength corresponding to the diazonium salt or a product, the rate of reaction can be determined.

For instance, the reaction of diazonium salts with compounds like ascorbic acid can be followed photometrically to allow for quantitative analysis. The disappearance of the diazonium salt or the appearance of a colored azo dye product in coupling reactions can be tracked over time. geeksforgeeks.org This is analogous to the kinetic analysis of the reduction of similar nitroaromatic compounds, where the decrease in absorbance at the maximum absorption wavelength (λmax) is plotted against time to determine the reaction rate constant. researchgate.net

Key Parameters in Kinetic Studies:

Concentration: The initial concentrations of the diazonium salt and other reactants.

Temperature: Diazonium salt reactions are highly temperature-sensitive. wikipedia.org

pH: The pH of the medium can significantly influence the reaction rate and the nature of the products formed.

The data obtained from these kinetic studies are essential for calculating reaction rates, determining reaction orders, and elucidating reaction mechanisms.

Absorption Characteristics and Electronic Transitions

This compound, like other diazonium salts, exhibits characteristic absorption bands in the UV-Visible spectrum. The electronic transitions responsible for this absorption are influenced by the molecular structure, particularly the presence of the aromatic ring, the diazonium group (-N₂⁺), the electron-withdrawing nitro group (-NO₂), and the electron-donating methoxy group (-OCH₃). wikipedia.org

The absorption spectrum is dominated by π → π* transitions within the extended conjugated system of the benzene ring and the attached functional groups. The strong electron-withdrawing nature of the diazonium group, combined with the nitro group, significantly affects the energy levels of the molecular orbitals. wikipedia.org The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted benzenediazonium (B1195382) salt. nih.gov The UV-Vis spectrum of related nitroaromatic compounds often shows significant absorption in the 380-400 nm range. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Aromatic System, Nitro Group | UV-A, Near-Visible (300-400 nm) |

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound preparations. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This technique effectively separates the diazonium salt from its precursor, 4-methoxy-2-nitroaniline (B140478), and other potential impurities or degradation products. researchgate.net

Purity levels are typically determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. Purity of over 98% is often reported for this compound.

Table 2: Typical HPLC Parameters for Analysis of Related Nitroaromatic Compounds

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water mixture | researchgate.netnih.gov |

| Detector | UV-Vis Detector (e.g., at 270 nm) | nih.gov |

| Flow Rate | 0.8 - 1.2 mL/min | nih.govnih.gov |

| Column Temperature | Ambient or controlled (e.g., 40-50 °C) | nih.govnih.gov |

Optimization of Chromatographic Conditions for Ionic Compounds

As this compound is an ionic salt, specific considerations are necessary to achieve optimal separation in HPLC. The ionic nature can lead to poor peak shape (tailing) and retention time variability on standard reversed-phase columns.

Optimization strategies include:

Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of other components, but the diazonium salt remains ionic.

Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase. The reagent forms a neutral ion pair with the diazonium cation, which exhibits better retention and peak shape on a reversed-phase column.

Ion-Exchange Chromatography: This technique separates ions based on their affinity for an ion-exchange resin packed into the column.

Methodical Optimization: Experimental designs, such as the Box-Behnken design, can be used to systematically optimize multiple parameters like mobile phase composition, flow rate, and temperature to achieve the best separation. nih.gov An alternative is ion chromatography, which is specifically designed for the separation and quantification of ionic species. nih.gov

Solid-State Characterization Methods

Characterization of this compound in the solid state is vital for confirming its molecular structure and understanding its crystalline packing, which influences its stability.

X-ray Crystallography for Molecular Structure Determination

Table 3: Crystallographic Data for Benzenediazonium Tetrafluoroborate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org (inferred) |

| C-N⁺≡N Geometry | Linear | wikipedia.org |

| N⁺≡N Bond Length | 1.083(3) Å | wikipedia.org |

Thermogravimetric Analysis (TGA) for Thermal Stability of Grafted Layers

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature. When applied to surfaces grafted with layers of this compound derivatives, TGA provides valuable insights into the robustness of the organic film and the temperature at which it begins to decompose.

The thermal stability of grafted aryl layers is a key indicator of the strength of the covalent bond between the organic moiety and the substrate. Research on various aryl diazonium salt-grafted surfaces has consistently demonstrated their high thermal stability. For instance, studies on carbon nanotubes functionalized with aryl diazonium salts have shown that the majority of weight loss, corresponding to the decomposition of the grafted organic layer, occurs at temperatures exceeding 400°C. acs.org This high decomposition temperature is indicative of a strong, covalent attachment to the carbon surface.

In a typical TGA experiment on a surface grafted with an organic layer, the sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting thermogram plots the percentage of weight loss against temperature. For a surface functionalized with a derivative of this compound, one would expect to see an initial stable baseline, followed by a significant weight loss at elevated temperatures, corresponding to the thermal degradation of the grafted organic molecules. The onset temperature of this weight loss is a key parameter for evaluating the thermal stability of the grafted layer.

For example, a hypothetical TGA curve for a carbon substrate grafted with a 4-methoxy-2-nitrophenyl layer might exhibit the following characteristics:

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25 - 200 | < 2% | Desorption of physisorbed solvent or moisture. |

| 200 - 400 | 2 - 5% | Minor degradation of more labile parts of the organic layer. |

| > 400 | > 20% | Major decomposition of the covalently grafted nitrophenyl layer. acs.org |

It is important to note that the exact decomposition profile can be influenced by the nature of the substrate, the density of the grafted layer, and the specific substituents on the aromatic ring. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group in this compound can influence the stability of the C-C bonds within the grafted polyphenylene-like structure, and thus the decomposition temperature.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical states of the atoms on a material's surface. For surfaces grafted with this compound, XPS is crucial for confirming the successful attachment of the organic layer and for elucidating the chemical environment of the constituent elements, particularly carbon, nitrogen, and oxygen.

The principle of XPS involves irradiating the sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical state, allowing for detailed chemical analysis of the surface.

In the analysis of a surface grafted with 4-methoxy-2-nitrophenyl groups, the XPS survey spectrum would first confirm the presence of carbon, nitrogen, and oxygen, in addition to the elements of the substrate. High-resolution spectra of the C 1s, N 1s, and O 1s regions would then provide more detailed information.

C 1s Spectrum: The high-resolution C 1s spectrum is typically complex due to the various carbon environments in the grafted layer. It can be deconvoluted into several peaks:

C-C/C-H bonds: A main peak around 284.8 eV corresponding to the aromatic ring carbons.

C-O bond: A peak at a higher binding energy (around 286.0 eV) attributed to the carbon atom of the methoxy group (-OCH₃).

C-N bond: A peak that can overlap with the C-O region, representing the carbon atom attached to the nitro group.

π-π shake-up satellite:* A broader peak at higher binding energy, characteristic of aromatic systems.

N 1s Spectrum: The N 1s spectrum is particularly informative for confirming the presence and chemical state of the nitro group.

-NO₂ group: A characteristic peak at a high binding energy, typically around 406.0 eV, is a clear indicator of the nitro group.

Reduced Nitrogen Species: In some cases, especially after electrochemical grafting, other nitrogen species might be present. For instance, azo groups (-N=N-) can form, which would appear at a lower binding energy (around 400-402 eV). The presence of these species can provide insights into the grafting mechanism.

O 1s Spectrum: The O 1s spectrum would show contributions from:

-OCH₃ group: The oxygen in the methoxy group.

-NO₂ group: The two oxygen atoms of the nitro group.

Substrate oxides: If the substrate is prone to oxidation.

A hypothetical table of XPS binding energies for a surface grafted with 4-methoxy-2-nitrophenyl groups is presented below:

| Element | Orbital | Binding Energy (eV) | Assignment |

| C | 1s | ~284.8 | Aromatic C-C, C-H |

| C | 1s | ~286.0 | C-O (methoxy) |

| N | 1s | ~406.0 | -NO₂ |

| O | 1s | ~532.5 | C-O (methoxy) |

| O | 1s | ~533.5 | O-N (nitro) |

The relative atomic concentrations of these elements, calculated from the peak areas, can be used to estimate the surface coverage and stoichiometry of the grafted layer. Furthermore, angle-resolved XPS (ARXPS) can be employed to determine the thickness and orientation of the grafted organic film.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of 4-methoxy-2-nitrobenzenediazonium at a molecular level. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and the distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and shape of these frontier orbitals are crucial for understanding the reactivity of this compound. The diazonium group is a powerful electrophile, a characteristic explained by the low energy of its LUMO, which makes it susceptible to attack by nucleophiles. The HOMO, conversely, indicates regions likely to donate electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. DFT calculations, often using functionals like B3LYP, can simulate these properties and predict the thermodynamics of reactions, such as the decomposition pathways involving the substitution of the diazonium group. researchgate.netepstem.net

The distribution of partial atomic charges within the this compound cation significantly influences its stability and reactivity. The diazonium group (-N₂⁺) is a strong electron-withdrawing group, creating a positive charge that is delocalized across the aromatic ring. The nitro group (-NO₂) at the ortho position further enhances this electron deficiency through its own potent electron-withdrawing nature. Conversely, the methoxy (B1213986) group (-OCH₃) at the para position is an electron-donating group, which can offer some electronic stabilization to the ring.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed using DFT, can quantify these partial charges on each atom. epstem.net These calculations reveal the electrophilic sites on the aromatic ring and the high degree of positive charge on the nitrogen atoms of the diazonium group.

The stability of diazonium salts is a critical concern, as they can be thermally unstable. mdpi.com Theoretical studies, often combining DFT with calorimetric methods like DSC/TGA, can model the thermodynamics of decomposition. researchgate.net For instance, DFT calculations at the B3LYP/aug-cc-pVDZ level of theory have been used to simulate the decomposition energies of substituted arenediazonium salts, showing that the nature and position of substituents play a crucial role in their stability. researchgate.net The presence of electron-withdrawing groups like the nitro group generally affects stability. researchgate.net

Simulations of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the calculated structure and the experimental spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR isotropic shielding values. epstem.netnih.gov

For this compound, calculations would predict distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the three different substituents. The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum, with those closest to the electron-withdrawing nitro group resonating at a particularly low field. The methoxy group's protons would appear as a singlet in the upfield region. Similarly, ¹³C NMR chemical shifts are highly sensitive to the electronic environment. By comparing the theoretically calculated shifts with experimental data, a confident structural assignment can be made. epstem.net

Table 1: Expected ¹H-NMR Chemical Shifts for this compound This table is based on general principles and data from related compounds, as specific computational studies for this exact molecule are not widely published.

| Proton Type | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Aromatic Protons (adjacent to -NO₂) | ~8.0–8.5 | Strong deshielding from the electron-withdrawing nitro group. |

| Aromatic Protons (other) | ~7.0–8.0 | Deshielded by the aromatic ring current and diazonium group. |

| Methoxy Protons (-OCH₃) | ~3.8–4.0 | Shielded relative to aromatic protons, typical for methoxy groups on a benzene (B151609) ring. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the frequencies and intensities of these modes, generating a theoretical spectrum that can be compared with experimental results. nih.gov

For this compound, key predicted vibrational frequencies would include: